3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4
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Overview
Description
3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, also known as Clonazepam Impurity, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Clonazepam, a medication used to treat seizures and panic disorders. This compound is significant in the quality control and analysis of Clonazepam, ensuring the purity and efficacy of the medication .
Mechanism of Action
Target of Action
The primary targets of the compound “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, the downstream effects can be better understood.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 involves multiple steps, starting with the preparation of the quinolinone coreThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. It involves the use of industrial-grade reagents and equipment, with stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in various substituted quinolinone compounds .
Scientific Research Applications
3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of Clonazepam and related compounds.
Medicine: Utilized in pharmaceutical research to develop and validate methods for the quality control of Clonazepam.
Industry: Applied in the production and quality assurance of Clonazepam, ensuring the medication meets regulatory standards
Properties
IUPAC Name |
3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAWOVGCEQLWHW-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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